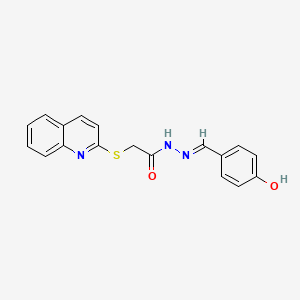
(Quinolin-2-ylsulfanyl)-acetic acid (4-hydroxy-benzylidene)-hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-[(E)-1-(4-hydroxyphenyl)methylidene]-2-(2-quinolylsulfanyl)acetohydrazide is a complex organic compound that features a combination of hydrazide, quinoline, and phenolic functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(4-hydroxyphenyl)methylidene]-2-(2-quinolylsulfanyl)acetohydrazide typically involves a multi-step process:
Formation of the Hydrazide Intermediate: The initial step involves the reaction of 2-quinolylsulfanyl acetic acid with hydrazine hydrate under reflux conditions to form the corresponding hydrazide.
Condensation Reaction: The hydrazide intermediate is then subjected to a condensation reaction with 4-hydroxybenzaldehyde in the presence of an acid catalyst, such as acetic acid, to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(4-hydroxyphenyl)methylidene]-2-(2-quinolylsulfanyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
N’~1~-[(E)-1-(4-hydroxyphenyl)methylidene]-2-(2-quinolylsulfanyl)acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(4-hydroxyphenyl)methylidene]-2-(2-quinolylsulfanyl)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N’~1~-[(E)-1-(2-hydroxyphenyl)methylidene]-2-(2-quinolylsulfanyl)acetohydrazide
- N’~1~-[(E)-1-(4-methoxyphenyl)methylidene]-2-(2-quinolylsulfanyl)acetohydrazide
- N’~1~-[(E)-1-(4-ethoxyphenyl)methylidene]-2-(2-quinolylsulfanyl)acetohydrazide
Uniqueness
N’~1~-[(E)-1-(4-hydroxyphenyl)methylidene]-2-(2-quinolylsulfanyl)acetohydrazide is unique due to the presence of both a quinoline and a phenolic group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development in various scientific fields.
Properties
Molecular Formula |
C18H15N3O2S |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C18H15N3O2S/c22-15-8-5-13(6-9-15)11-19-21-17(23)12-24-18-10-7-14-3-1-2-4-16(14)20-18/h1-11,22H,12H2,(H,21,23)/b19-11+ |
InChI Key |
VRXRARQBURXCSM-YBFXNURJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)N/N=C/C3=CC=C(C=C3)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NN=CC3=CC=C(C=C3)O |
solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-(propan-2-yloxy)benzamide](/img/structure/B11559976.png)
![4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B11559982.png)
![3-fluoro-N-(2-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-2-oxoethyl)benzamide (non-preferred name)](/img/structure/B11559986.png)
![4-(4-Chlorophenyl)-2-{[2-(dimethylamino)ethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B11559987.png)
![2-Iodo-6-[(E)-[(4-iodophenyl)imino]methyl]-4-nitrophenol](/img/structure/B11559998.png)
![2,4-Dichloro-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol](/img/structure/B11560003.png)
![2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4-nitrophenol](/img/structure/B11560008.png)
![4-(hexanoylamino)-N-{4-[(2-octanoylhydrazinyl)carbonyl]phenyl}benzamide](/img/structure/B11560010.png)
![[3-Amino-4-(4-chlorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl](thiophen-2-yl)methanone](/img/structure/B11560011.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B11560014.png)
![(5E)-5-benzylidene-3-{[(3-iodophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11560015.png)
![4-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11560022.png)
![N-(2-{[(2E)-2-benzylidenehydrazinyl]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B11560024.png)
![N'-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide](/img/structure/B11560039.png)
